molecular formula C17H18BrN5 B15117547 1-(4-Bromophenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine

1-(4-Bromophenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine

Katalognummer: B15117547
Molekulargewicht: 372.3 g/mol
InChI-Schlüssel: KALNUFTVHUOXRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-Bromophenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine is a complex organic compound that features a piperazine ring substituted with a bromophenyl group and a pyrazolo[1,5-a]pyrazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Vorbereitungsmethoden

The synthesis of 1-(4-Bromophenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(4-Bromophenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine undergoes various chemical reactions, including:

Major products formed from these reactions include various substituted derivatives that can be further explored for their biological activities.

Wissenschaftliche Forschungsanwendungen

1-(4-Bromophenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(4-Bromophenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring often acts as a scaffold that positions the bromophenyl and pyrazolo[1,5-a]pyrazine groups in a way that allows optimal binding to the target. This binding can modulate the activity of the target, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

1-(4-Bromophenyl)-4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazine can be compared with similar compounds such as:

These comparisons highlight the unique properties of this compound, particularly its potential for specific interactions due to the presence of the bromine atom.

Eigenschaften

Molekularformel

C17H18BrN5

Molekulargewicht

372.3 g/mol

IUPAC-Name

4-[4-(4-bromophenyl)piperazin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C17H18BrN5/c1-13-12-16-17(19-6-7-23(16)20-13)22-10-8-21(9-11-22)15-4-2-14(18)3-5-15/h2-7,12H,8-11H2,1H3

InChI-Schlüssel

KALNUFTVHUOXRG-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN2C=CN=C(C2=C1)N3CCN(CC3)C4=CC=C(C=C4)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.